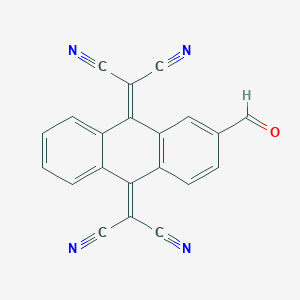![molecular formula C8H16OSi B14268246 3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- CAS No. 160509-33-1](/img/structure/B14268246.png)
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is an organic compound with the molecular formula C7H16OSi. It is a derivative of 3-buten-1-ol, where the hydroxyl group is protected by a trimethylsilyl (TMS) group. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- can be synthesized through the reaction of 3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the protection of hydroxyl groups using silylating agents like trimethylsilyl chloride. The process is scalable and can be adapted for larger production volumes.
化学反応の分析
Types of Reactions
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The TMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) can be used to remove the TMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- involves its ability to act as a nucleophile or electrophile in various reactions. The TMS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites on the molecule. The compound can participate in addition, elimination, and substitution reactions, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
3-Methyl-3-buten-1-ol, TMS derivative: Similar in structure but with a methyl group at the 3-position.
3-Buten-2-ol: Another butenol derivative with the hydroxyl group at the 2-position.
3-Buten-1-ol: The parent compound without the TMS group.
Uniqueness
3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)- is unique due to the presence of the TMS group, which provides steric protection and enhances its reactivity in selective reactions. This makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecules with high precision.
特性
CAS番号 |
160509-33-1 |
|---|---|
分子式 |
C8H16OSi |
分子量 |
156.30 g/mol |
IUPAC名 |
2-(trimethylsilylmethylidene)but-3-en-1-ol |
InChI |
InChI=1S/C8H16OSi/c1-5-8(6-9)7-10(2,3)4/h5,7,9H,1,6H2,2-4H3 |
InChIキー |
KJIWDPNIOBLBIQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=C(CO)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


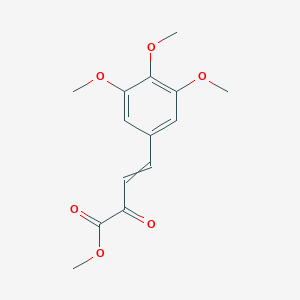
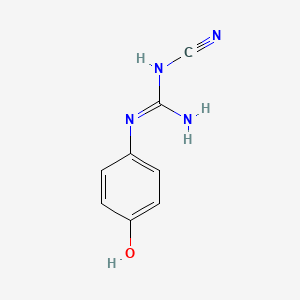
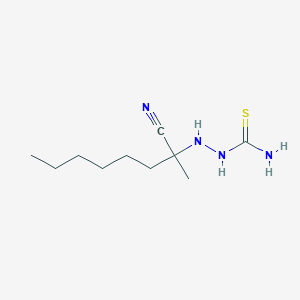
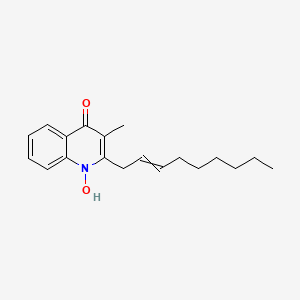
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
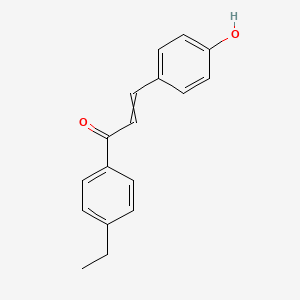
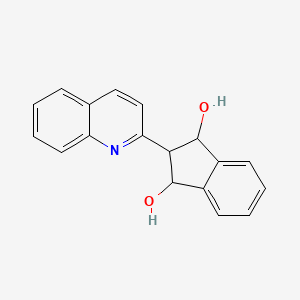
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
